Lipophilicity (XLogP3) Shows 1.85-Fold Increase Over Unsubstituted BZP, Enhancing Predicted BBB Permeability
1-Benzyl-2,5-dipropylpiperazine has a computed XLogP3 of 3.7, compared to 2.0 for 1-benzylpiperazine (BZP), representing a 1.85-fold increase in predicted lipophilicity [1][2]. This shift from moderate to optimal CNS drug-likeness space is accompanied by a molecular weight increase from 176.26 to 260.4 g/mol, a trade-off consistent with lead optimization toward higher target residence time for sigma receptors [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (MW = 260.4 g/mol) |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): XLogP3 = 2.0 (MW = 176.26 g/mol) |
| Quantified Difference | ΔXLogP3 = +1.7 (1.85-fold higher); ΔMW = +84.14 g/mol (+47.7%) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity within the CNS-optimal range (XLogP3 2–5) increases passive diffusion across the blood-brain barrier, making the compound more suitable for CNS target engagement than the less lipophilic BZP.
- [1] PubChem CID 64838188 (1-Benzyl-2,5-dipropylpiperazine). Computed Property: XLogP3-AA = 3.7. NCBI. View Source
- [2] PubChem CID 75994 (1-Benzylpiperazine). Computed Property: XLogP3-AA = 2.0. NCBI. View Source
- [3] Holl R, Schepmann D, Wünsch B. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. Med Chem Commun. 2012;3:673. doi:10.1039/C2MD20070H. View Source
